3-氯-4-(甲磺酰基)硝基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

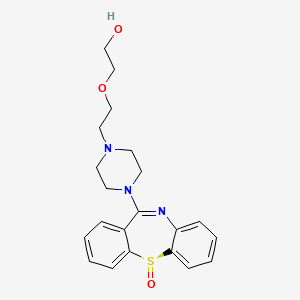

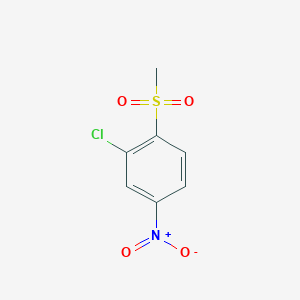

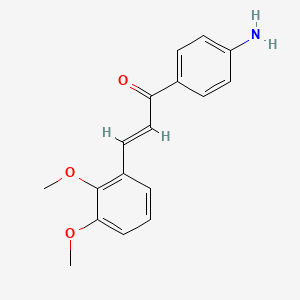

3-Chloro-4-(methylsulfonyl)nitrobenzene is a chemical compound with the molecular formula C7H6ClNO4S . It is commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The molecular weight of 3-Chloro-4-(methylsulfonyl)nitrobenzene is 235.64500 . Its exact mass is 234.97100 . The molecular formula is C7H6ClNO4S .Physical And Chemical Properties Analysis

3-Chloro-4-(methylsulfonyl)nitrobenzene has a density of 1.52g/cm3 . Its boiling point is 419.659ºC at 760 mmHg . The flash point is 207.603ºC .科学研究应用

Synthesis of Methyl Sulfones

Field: Organic Chemistry Application: “3-Chloro-4-(methylsulfonyl)nitrobenzene” is used in the synthesis of methyl sulfones . Method: The compound is prepared according to a general procedure and purified by column chromatography . The yields are determined based on sulfonyl hydrazides . Results: The title compound was prepared according to the general procedure and purified by column chromatography (Petroleum Ether: EtOAc = 3:1) to give a white solid (88 % yield) .

Hydrogenation of 1-Chloro-4-Nitrobenzene

Field: Catalysis Application: Nitrogen-doped carbons, synthesized from mixtures of melamine as nitrogen and carbon sources and calcium citrate as carbon source and porogen system, are used as metal-free catalysts in the hydrogenation of 1-Chloro-4-Nitrobenzene . Method: A minimum pyrolysis temperature of 750 °C is required to obtain a carbonaceous structure . The most active catalysts are obtained from 2:1 melamine/citrate mixtures pyrolyzed at 850 °C and 900 °C . Results: All the prepared carbon materials, with no need for a further activation treatment, were active in the hydrogenation reaction of 1-chloro-4-nitrobenzene . A full degree of conversion was reached with the most active catalysts . All the materials showed 100% selectivity for the hydrogenation of the nitro group to form the corresponding chloro-aniline .

Electrophilic Aromatic Substitution

Field: Organic Chemistry Application: “3-Chloro-4-(methylsulfonyl)nitrobenzene” can be used in electrophilic aromatic substitution reactions . Method: The compound can undergo reactions at the ortho, meta, and para positions on the benzene ring . The reaction conditions need to be adjusted based on the reactivity of the reactant . Results: The product distribution in these substitution reactions varies depending on the nature of the substituent .

Fluorescence Sensing of Nitroaromatic Vapours

Field: Materials Chemistry Application: “3-Chloro-4-(methylsulfonyl)nitrobenzene” can be used in the synthesis of fluorescent Al (III) metal organic frameworks (MOFs) for sensing nitroaromatic vapours . Method: The MOFs are synthesized from mixtures of melamine and calcium citrate . They show strong fluorescence quenching upon exposure to vapours of nitrobenzene and other nitroaromatic compounds . Results: The MOFs were found to be effective in the rapid and efficient in-field detection of nitroaromatic compounds .

Electrophilic Substitution in Methylbenzene and Nitrobenzene

Field: Organic Chemistry Application: “3-Chloro-4-(methylsulfonyl)nitrobenzene” can be used in electrophilic substitution reactions into a benzene ring which already has something else attached to it . Method: The compound can undergo reactions at the ortho, meta, and para positions on the benzene ring . The reaction conditions need to be adjusted based on the reactivity of the reactant . Results: The product distribution in these substitution reactions varies depending on the nature of the substituent .

Fluorescence Sensing of Nitroaromatic Vapours

Field: Materials Chemistry Application: “3-Chloro-4-(methylsulfonyl)nitrobenzene” can be used in the synthesis of fluorescent Al (III) metal organic frameworks (MOFs) for sensing nitroaromatic vapours . Method: The MOFs are synthesized from mixtures of melamine and calcium citrate . They show strong fluorescence quenching upon exposure to vapours of nitrobenzene, 1,3-dinitrobenzene, 4-nitrotoluene, 2,4-dinitrotoluene . Results: The MOFs were found to be effective in the rapid and efficient in-field detection of nitroaromatic compounds .

安全和危害

Safety data sheets indicate that 3-Chloro-4-(methylsulfonyl)nitrobenzene is harmful by inhalation, in contact with skin, and if swallowed . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water and consult a doctor . Suitable extinguishing media in case of fire include dry chemical, carbon dioxide, or alcohol-resistant foam .

属性

IUPAC Name |

2-chloro-1-methylsulfonyl-4-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO4S/c1-14(12,13)7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNZSCLCCLDNPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441105 |

Source

|

| Record name | 2-Chloro-1-(methanesulfonyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(methylsulfonyl)nitrobenzene | |

CAS RN |

91842-77-2 |

Source

|

| Record name | 2-Chloro-1-(methanesulfonyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1313083.png)

![Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester](/img/structure/B1313103.png)